molecular formula C14H19NO10S2 B1169029 ceramide phosphoethanolamine CAS No. 112130-78-6

ceramide phosphoethanolamine

Cat. No.: B1169029
CAS No.: 112130-78-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceramide phosphoethanolamine is a sphingolipid composed of a ceramide backbone and a phosphoethanolamine head group. This compound is structurally similar to sphingomyelin and is predominantly found in invertebrates, such as Drosophila melanogaster. It plays a crucial role in various biological processes, including cell division and circadian rhythm regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide phosphoethanolamine is synthesized in the luminal compartment of the trans-Golgi network by the enzyme this compound synthase. The synthesis involves the transfer of a phosphoethanolamine group to ceramide, using either phosphatidylethanolamine or CDP-ethanolamine as the donor molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves enzymatic reactions that can be scaled up for larger production. The use of recombinant enzymes and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Ceramide phosphoethanolamine undergoes various chemical reactions, including:

    Hydrolysis: The phosphoethanolamine group can be hydrolyzed to yield ceramide and phosphoethanolamine.

    Oxidation and Reduction: These reactions can modify the ceramide backbone, affecting the overall structure and function of the molecule.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products:

    Hydrolysis: Ceramide and phosphoethanolamine.

    Oxidation and Reduction: Modified ceramide derivatives.

Mechanism of Action

Comparison with Similar Compounds

Ceramide phosphoethanolamine is unique compared to other sphingolipids due to its specific head group and biological roles. Similar compounds include:

Properties

CAS No.

112130-78-6

Molecular Formula

C14H19NO10S2

Molecular Weight

0

Synonyms

ceramide phosphoethanolamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.